molecular formula C18H19NO4 B3308653 6-((3-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one CAS No. 93886-34-1

6-((3-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one

Cat. No.: B3308653
CAS No.: 93886-34-1
M. Wt: 313.3 g/mol
InChI Key: KNGOJXRKFIFRST-UHFFFAOYSA-N
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Description

6-((3-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is a chemical compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . This compound belongs to the class of morpholine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of 6-((3-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one typically involves the reaction of 3-methoxyphenol with benzyl chloride to form 3-methoxyphenyl benzyl ether. This intermediate is then reacted with morpholine-3-one under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

6-((3-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-((3-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((3-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one involves the inhibition of selective norepinephrine reuptake. This action can affect various molecular targets and pathways, particularly those related to neurotransmitter regulation .

Comparison with Similar Compounds

Properties

IUPAC Name

6-[(3-methoxyphenoxy)-phenylmethyl]morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-21-14-8-5-9-15(10-14)23-18(13-6-3-2-4-7-13)16-11-19-17(20)12-22-16/h2-10,16,18H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGOJXRKFIFRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC(C2CNC(=O)CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-((3-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
Reactant of Route 2
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Reactant of Route 3
6-((3-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
Reactant of Route 4
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Reactant of Route 5
6-((3-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
Reactant of Route 6
6-((3-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one

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